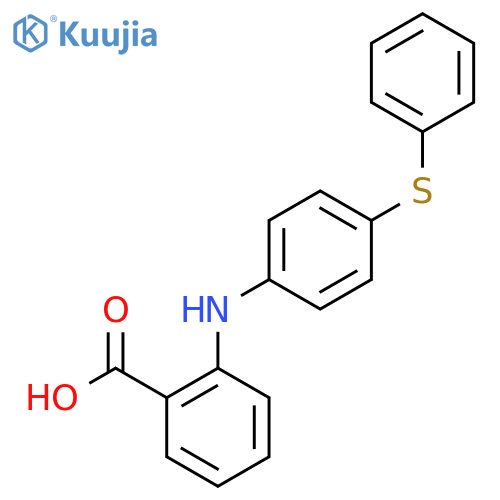

Cas no 1186218-73-4 (2-{4-(phenylsulfanyl)phenylamino}benzoic acid)

1186218-73-4 structure

商品名:2-{4-(phenylsulfanyl)phenylamino}benzoic acid

2-{4-(phenylsulfanyl)phenylamino}benzoic acid 化学的及び物理的性質

名前と識別子

-

- BDBM35888

- 2-{[4-(PHENYLSULFANYL)PHENYL]AMINO}BENZOIC ACID

- Flufenamic acid analogue, 15

- 2-(4-Phenylsulfanyl-phenylamino)-benzoic acid

- Benzoic acid, 2-[[4-(phenylthio)phenyl]amino]-

- 2-{4-(phenylsulfanyl)phenylamino}benzoic acid

-

- インチ: 1S/C19H15NO2S/c21-19(22)17-8-4-5-9-18(17)20-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13,20H,(H,21,22)

- InChIKey: LMAUGPYKUIWVAT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1C(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 376

- 疎水性パラメータ計算基準値(XlogP): 6.4

- トポロジー分子極性表面積: 74.6

2-{4-(phenylsulfanyl)phenylamino}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101702-1.0g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 1g |

$871.0 | 2023-06-10 | |

| Enamine | EN300-101702-0.25g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 0.25g |

$431.0 | 2023-10-28 | |

| Enamine | EN300-101702-2.5g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 2.5g |

$1707.0 | 2023-10-28 | |

| Enamine | EN300-101702-10.0g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 10g |

$3746.0 | 2023-06-10 | |

| Enamine | EN300-101702-5g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 5g |

$2525.0 | 2023-10-28 | |

| 1PlusChem | 1P02AFWS-10g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 10g |

$4692.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFWS-100mg |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 100mg |

$434.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFWS-1g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 1g |

$1139.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFWS-5g |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 5g |

$3183.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFWS-500mg |

2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |

1186218-73-4 | 95% | 500mg |

$902.00 | 2023-12-26 |

2-{4-(phenylsulfanyl)phenylamino}benzoic acid 関連文献

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

1186218-73-4 (2-{4-(phenylsulfanyl)phenylamino}benzoic acid) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量